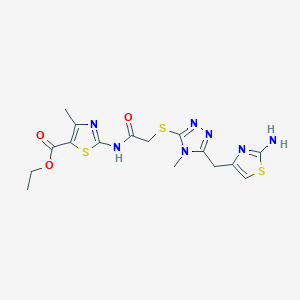

ethyl 2-(2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-aminothiazole-4-acetate, a compound related to the one you’re asking about, is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .

Synthesis Analysis

The synthesis of related compounds, such as 2-aminothiazole-4-carboxylate Schiff bases, involves dissolving ethyl 2-aminothiazole-4-carboxylate and an aldehyde/ketone in absolute ethanol, adding a few drops of glacial acetic acid, and then stirring and refluxing the reaction mixture for 12 hours .Molecular Structure Analysis

The thiazole ring, a key component of these compounds, is planar. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule .Chemical Reactions Analysis

The reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine has been used to achieve the synthesis of 4,5-substituted-2-aminothiazoles .Physical And Chemical Properties Analysis

Ethyl 2-aminothiazole-4-acetate is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antimicrobial Activities

Research into derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound structurally related to the chemical , has shown significant promise in antimicrobial applications. These derivatives have been synthesized and tested against various bacterial and fungal strains, demonstrating notable antimicrobial activities. The structure-activity relationship of these compounds was further elucidated through 3D QSAR analysis, providing insights into their potential as antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Heterocyclic Chemistry and Synthetic Strategies

The field of heterocyclic chemistry has explored the modification of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives to produce a variety of compounds with potential biological activity. For instance, acylation and subsequent reactions have yielded derivatives with potential for further biological study. These synthetic strategies highlight the versatility of thiazole derivatives in the development of new pharmaceuticals and research tools (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Crystal Structure Analysis

Crystal structure analysis has provided valuable insights into the molecular configuration and potential interactions of related thiazole derivatives. Studies have detailed the intramolecular and intermolecular hydrogen bonding patterns, contributing to the understanding of their stability and reactivity. Such analyses are crucial for designing compounds with desired properties, whether for material science applications or as bioactive molecules (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010).

Novel Syntheses and Reactions

Innovative synthetic methods have been developed to create a variety of thiazole-based compounds, showcasing the chemical flexibility and potential applications of these derivatives in medicinal chemistry and beyond. These methods include one-pot syntheses and reactions that lead to compounds with unique structural features and potential biological activities. Such research efforts underscore the importance of thiazole derivatives in synthetic organic chemistry (Meng, Wang, Zheng, Dou, & Guo, 2014).

Biological Studies and Structural Analysis

Carboxamides obtained from 2-aminothiazole derivatives have undergone biological screening, revealing activities against various microorganisms. These studies, coupled with crystal structure analyses, provide a foundation for understanding the relationship between structure and biological activity, paving the way for the development of new antimicrobial agents (Wazalwar, Banpurkar, & Perdih, 2019).

Safety And Hazards

将来の方向性

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The wide scale of biological activities of these compounds has produced attention amongst medicinal chemists .

特性

IUPAC Name |

ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O3S3/c1-4-26-13(25)12-8(2)18-15(29-12)20-11(24)7-28-16-22-21-10(23(16)3)5-9-6-27-14(17)19-9/h6H,4-5,7H2,1-3H3,(H2,17,19)(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWIZSPZPGWIIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864150.png)

![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)

![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)

![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)